molecular formula C13H20N2 B1365430 N-methyl-N-(3-piperidin-1-ylbenzyl)amine CAS No. 859850-65-0

N-methyl-N-(3-piperidin-1-ylbenzyl)amine

Cat. No. B1365430
M. Wt: 204.31 g/mol
InChI Key: WHELHMLNRPDTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(3-piperidin-1-ylbenzyl)amine, also known as MPBA, is a chemical compound that has been widely used in scientific research. This compound is a tertiary amine that is commonly used as a ligand in metal-catalyzed reactions. It has also been used in the synthesis of various organic compounds.

Scientific Research Applications

Chemical Synthesis and Catalysis

N-methyl-N-(3-piperidin-1-ylbenzyl)amine is involved in chemical synthesis processes, particularly in the hydroaminoalkylation reactions catalyzed by tantalum. This process is significant for the synthesis of α- and β-substituted N-heterocycles, such as piperidine, piperazine, and azepane. The reaction showcases excellent regio- and diastereoselectivity, contributing to the efficient creation of complex molecules that are valuable in various chemical research and development domains (Payne et al., 2013).

Pharmacological Research

The compound has been identified as a key intermediate in the synthesis of several pharmacologically relevant molecules. For instance, it serves as an intermediate in the development of growth hormone secretagogues, highlighting its role in creating compounds with potential therapeutic applications. The specific mechanisms, such as amide bond cleavage and gas-phase rearrangement, underline the compound's utility in sophisticated drug synthesis strategies (Qin, 2002).

Material Science and Polymer Chemistry

N-methyl-N-(3-piperidin-1-ylbenzyl)amine has applications in material science, particularly in Michael addition polymerizations with diacrylamides. This process leads to the formation of novel linear poly(amido amine)s, which include secondary and tertiary amines in their backbones. These polymers have potential applications in various fields, including drug delivery systems and materials engineering, due to their unique structural properties (Wang et al., 2005).

Neuroscience and Enzyme Inhibition

Another critical application of N-methyl-N-(3-piperidin-1-ylbenzyl)amine is in the synthesis of cholinesterase and monoamine oxidase dual inhibitors. These inhibitors are essential for treating various neurological disorders, including Alzheimer's disease. By designing and synthesizing new indole derivatives based on this compound, researchers aim to develop novel treatments that could offer dual therapeutic actions, potentially improving the management of neurodegenerative diseases (Bautista-Aguilera et al., 2014).

properties

IUPAC Name

N-methyl-1-(3-piperidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-11-12-6-5-7-13(10-12)15-8-3-2-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHELHMLNRPDTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428148
Record name N-methyl-N-(3-piperidin-1-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(3-piperidin-1-ylbenzyl)amine

CAS RN

859850-65-0
Record name N-methyl-N-(3-piperidin-1-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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